Home > Products > Screening Compounds P114070 > Platelet Factor 4 (58-70), human
Platelet Factor 4 (58-70), human - 82989-21-7

Platelet Factor 4 (58-70), human

Catalog Number: EVT-242939
CAS Number: 82989-21-7
Molecular Formula: C₇₆H₁₃₃N₁₇O₁₈
Molecular Weight: 1572.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Platelet Factor 4 (58-70), human, a peptide based on the amino acid sequence corresponding to residues 58-70 of platelet factor-4 (PF-4), contains the major heparin-binding domain, which is not sufficient for full antiangiogenic activity.
Overview

Platelet Factor 4, specifically the fragment comprising amino acids 58 to 70 of the human protein, is a significant cytokine belonging to the CXC chemokine family. This peptide is primarily released from the alpha-granules of activated platelets during the process of platelet aggregation. Its main physiological role involves moderating the effects of heparin-like molecules, thereby promoting blood coagulation and playing a critical role in wound repair and inflammation. The gene encoding human Platelet Factor 4 is located on chromosome 4, and it exhibits strong chemotactic properties for neutrophils, fibroblasts, and monocytes, interacting with specific receptors such as CXCR3-B .

Synthesis Analysis

Methods

The synthesis of Platelet Factor 4 (58-70) can be achieved through various methods including:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yields of the desired peptide.
  • Recombinant DNA Technology: Utilizing genetically modified organisms to express the desired peptide can yield large quantities of Platelet Factor 4 (58-70). This method often involves cloning the gene encoding the peptide into an expression vector.

Technical Details

The synthesis typically requires careful selection of protecting groups for amino acids to prevent unwanted reactions during synthesis. After completion, the peptide undergoes deprotection and cleavage from the solid support, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Molecular Structure Analysis

Structure

Platelet Factor 4 (58-70) consists of a sequence of twelve amino acids that include key residues responsible for its biological activity. The molecular formula is C76H133N17O18C_{76}H_{133}N_{17}O_{18}, with a molecular weight of approximately 1572.97 g/mol .

Data

The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its three-dimensional conformation which is crucial for its interaction with heparin.

Chemical Reactions Analysis

Reactions

Platelet Factor 4 (58-70) participates in several biochemical reactions:

  • Binding to Heparin: The primary reaction involves the binding of Platelet Factor 4 to heparin-like molecules on endothelial cells, which modulates coagulation processes.
  • Chemotactic Activity: It acts as a chemoattractant for immune cells, influencing their migration and activation during inflammatory responses.

Technical Details

The binding affinity and kinetics can be studied using surface plasmon resonance or fluorescence resonance energy transfer techniques, which provide quantitative data on interaction dynamics.

Mechanism of Action

Process

Upon release from activated platelets, Platelet Factor 4 (58-70) binds to heparin-like molecules on endothelial surfaces, effectively neutralizing their anticoagulant effects. This action enhances local thrombin generation and promotes platelet aggregation. Additionally, its chemotactic properties facilitate the recruitment of immune cells to sites of injury or infection, thereby playing a dual role in both coagulation and inflammation .

Data

Studies have shown that Platelet Factor 4 can also influence monocyte tissue factor activity in response to lipopolysaccharide stimulation, highlighting its role in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Platelet Factor 4 (58-70) is typically presented as a white lyophilized powder. It is soluble in aqueous buffers at physiological pH and exhibits stability under appropriate storage conditions.

Chemical Properties

The peptide demonstrates high binding affinity for heparin and is characterized by its ability to form complexes that influence coagulation pathways. Its stability can be affected by environmental factors such as temperature and pH.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry can be employed to confirm the molecular weight and purity of synthesized Platelet Factor 4 (58-70), ensuring its suitability for research applications.

Applications

Platelet Factor 4 (58-70) has several scientific uses:

  • Research in Hemostasis: It serves as a model for studying platelet activation and coagulation mechanisms.
  • Inflammation Studies: Due to its chemotactic properties, it is utilized in research focused on inflammatory diseases.
  • Therapeutic Investigations: Given its role in immune responses, it may have potential applications in developing treatments for conditions like thrombocytopenia or vaccine-induced immune thrombotic thrombocytopenia .
Molecular Characterization of PF4 (58-70)

Primary Structure and Sequence Analysis

The human Platelet Factor 4 (PF4) fragment comprising residues 58-70 represents a critical functional domain within the mature PF4 protein. This 13-amino acid peptide has the primary sequence: Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser (PLYKKIIKKLLES) [2] [10]. Positioned near the C-terminus of the 70-amino acid PF4 monomer, this sequence corresponds to the fourth α-helical domain in the tertiary structure of native PF4 [10].

Detailed sequence analysis reveals distinctive structural features:

  • Positively Charged Cluster: The sequence contains four lysine residues (K61, K62, K65, K66) within a six-amino acid span, creating a high-density cationic region essential for polyanion interactions [2] [7].
  • Hydrophobic Core: Isoleucine residues at positions 63 and 64 (II) form a hydrophobic core flanked by cationic residues, facilitating both hydrophobic interactions and charge-based binding [7] [8].
  • Terminal Polarity: The C-terminal serine (S70) and glutamic acid (E69) introduce polarity and negative charge, potentially modulating conformational flexibility [10].

Table 1: Residue-Specific Properties of PF4 (58-70)

PositionResiduePropertyFunctional Significance
58Pro (P)Cyclic, RigidPotential helix termination/initiation
59Leu (L)HydrophobicStructural stabilization
60Tyr (Y)AromaticPotential π-stacking interactions
61-62Lys-Lys (KK)Basic (+2 charge)Critical heparin binding site
63-64Ile-Ile (II)HydrophobicCore stabilization
65-66Lys-Lys (KK)Basic (+2 charge)Heparin binding and tetramer interface
67-68Leu-Leu (LL)HydrophobicTetramer stabilization
69Glu (E)Acidic (-1 charge)Charge modulation, solubility
70Ser (S)PolarSolvation, potential phosphorylation site

Biophysical studies confirm this region adopts α-helical conformation in the intact PF4 tetramer, with the lysine-rich face oriented outward for glycosaminoglycan engagement [7] [8]. The sequence is evolutionarily conserved across mammalian species, underscoring its functional importance in heparin binding and immune complex formation [3].

Post-Translational Modifications and Isoforms

Extensive characterization indicates PF4 (58-70) lacks classical post-translational modifications (PTMs). Unlike many chemokines, this fragment does not undergo glycosylation, sulfation, or phosphorylation under physiological conditions [1] [10]. The absence of PTMs is attributed to:

  • Structural Inaccessibility: Within the intact PF4 tetramer, this region participates in subunit interfaces and heparin binding, limiting enzyme access [7].
  • Residue Constraints: The sequence contains no serine/threonine residues at consensus phosphorylation motifs, no tyrosine at position 60 in a sulfation context, and no asparagine residues for N-linked glycosylation [10].

However, genetic isoforms impact this domain's functionality. The PF4alt gene encodes a variant protein with three amino acid substitutions proximal to this region: P68→L, K68→E, and L67→H [1]. These substitutions significantly alter the C-terminal physicochemical landscape:

  • Charge Reversal: K68→E mutation replaces a positively charged lysine with negatively charged glutamic acid, potentially disrupting heparin binding.
  • Hydrophobicity Alteration: P68→L and L67→H substitutions modify hydrophobic packing efficiency.
  • Expression Disparity: PF4alt mRNA expression is approximately 10-fold lower than wild-type PF4 in platelets, suggesting regulatory differences affecting this isoform's availability [1].

Native PF4 (58-70) exhibits exceptional protease resistance due to its structural integration within the tetramer. However, isolated PF4 (58-70) peptides demonstrate reduced stability in plasma, with degradation observed at the Leu67-Leu68 and Lys66-Leu67 bonds by serine proteases [2]. This differential stability highlights the protective effect of quaternary structure in the intact protein.

Biophysical Properties: Charge Distribution and Tetramerization Dynamics

The PF4 (58-70) domain plays a pivotal role in the biophysical behavior of intact PF4 through its influence on electrostatic potential and oligomerization stability. Key properties include:

Charge Distribution: The peptide exhibits a calculated isoelectric point (pI) of 9.8, reflecting its high cationic density. Electrostatic potential mapping reveals an asymmetric charge distribution with a pronounced positive potential localized at the lysine cluster (residues 61-62 and 65-66) [7] [8]. This charge organization creates an optimal binding interface for linear polyanions like heparin, requiring specific spatial alignment of sulfate groups along the glycosaminoglycan chain [7]. Neutralization of these lysines via acetylation or mutation abolishes heparin binding, confirming their essential role [5].

Tetramerization Dynamics: Although PF4 (58-70) does not directly participate in the dimer-dimer interface (residing on the tetramer surface), it critically stabilizes higher-order complexes through polyanion bridging. Native mass spectrometry studies demonstrate:

  • Isolated PF4 monomers show minimal self-association at physiological ionic strength (150 mM NaCl)
  • Tetramer formation requires either:a) Ionic strength reduction (<50 mM NaCl), weakening charge repulsionb) Heparin oligosaccharide binding (≥ pentasaccharide), enabling charge neutralization [7]

Heparin-dependent tetramer stabilization occurs through a "wrap-around" binding model where longer heparin chains (dp≥18) simultaneously engage lysine residues from multiple PF4 subunits across adjacent tetramers, facilitating ultralarge complex (ULC) formation [7] [8]. PF4 (58-70) is indispensable for this process, as evidenced by:

  • Minimum Binding Requirement: Heparin oligosaccharides must engage at least three lysines within this domain for stable complex formation
  • Stoichiometric Specificity: Optimal ULC formation occurs at PF4 tetramer:heparin molar ratios of 2:1 (specifically for dp18 heparin) [8]
  • Morphological Plasticity: Different heparin:PF4 stoichiometries yield distinct complex morphologies (linear vs. branched assemblies) governed by lysine availability in this region [8]

Table 2: Heparin-Dependent Oligomerization States of PF4 Influenced by Residues 58-70

ConditionPredominant OligomerStabilization MechanismFunctional Consequence
Physiological ionic strengthMonomer/DimerCharge repulsion prevents tetramerizationLow heparin affinity
Low ionic strength (<50 mM)TetramerReduced charge screening enables self-associationModerate heparin binding
+ Heparin pentasaccharideStable tetramerCharge neutralization via 2-3 lysine interactionsBasic immune complex formation
+ Heparin dp18 (at 2:1 ratio)Ultralarge ComplexesInter-tetramer bridging via multiple lysine clustersPathogenic antibody recognition (HIT/VITT)
Lys→Ala mutations (61,62,65,66)Impaired oligomerizationLoss of polyanion bridging capacityAbolished ULC formation

Molecular dynamics simulations reveal that heparin binding induces conformational tightening in the PF4 (58-70) domain, reducing C-terminal flexibility by 40% and reorienting tyrosine 60 for potential involvement in hydrophobic stacking interactions [7] [8]. This structural rigidification creates the neoantigenic surface recognized by pathogenic antibodies in heparin-induced thrombocytopenia (HIT) and vaccine-induced immune thrombotic thrombocytopenia (VITT) [5] [6].

Properties

CAS Number

82989-21-7

Product Name

Platelet Factor 4 (58-70), human

IUPAC Name

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid

Molecular Formula

C₇₆H₁₃₃N₁₇O₁₈

Molecular Weight

1572.97

InChI

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.